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Compound of Interest

Ethanone, 2-(benzoyloxy)-1-
Compound Name:
phenyl-

Cat. No.: B3051460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Ethanone, 2-
(benzoyloxy)-1-phenyl-, a compound of interest in chemical research and development. This
document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a
comprehensive resource for its identification and characterization.

Molecular Structure and Properties:

IUPAC Name: Ethanone, 2-(benzoyloxy)-1-phenyl-

Synonyms: Phenacyl benzoate, a-Benzoyloxyacetophenone

CAS Number: 33868-50-7

Molecular Formula: C15sH1203[1]

Molecular Weight: 240.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR
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spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-.

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms within the molecule.

Chemical Shift (6, ppm) Multiplicity Assighment
7.45-8.14 Multiplet Aromatic Protons
5.45 Singlet Methylene Protons (-CH2-)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental
conditions.

3C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (6, ppm) Assighment

~191-193 Ketone Carbonyl (C=0)
~166 Ester Carbonyl (C=0)
~128-134 Aromatic Carbons

~70 Methylene Carbon (-CH2-)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.
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Wavenumber (cm~?) Vibrational Mode
~3100-3000 C-H Stretch (Aromatic)
~3000-2850 C-H Stretch (Aliphatic)
1745 C=0 Stretch (Ester)[1]
1680 C=0 Stretch (Ketone)[1]
~1270 and ~1100 C-O Stretch (Ester)[1]

The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum
of this molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. While a detailed experimental mass spectrum for this specific compound is not
readily available, the expected fragmentation pattern can be predicted based on its structure.

Expected Fragmentation:

e Molecular lon (M*): The molecular ion peak is expected at m/z = 240, corresponding to the
molecular weight of the compound.

o Key Fragments:

o Benzoyl Cation (m/z = 105): A prominent peak is expected from the cleavage of the ester
linkage, resulting in the stable benzoyl cation (CeHsCO™).

o Phenacyl Cation (m/z = 105): Cleavage can also lead to the formation of the phenacyl
cation (CeHsCOCH:2+).

o Phenyl Cation (m/z = 77): Loss of a carbonyl group from the benzoyl or phenacyl cation
can produce the phenyl cation (CeHs").

Experimental Protocols
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The following are generalized protocols for the acquisition of spectral data for organic

compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve 5-25 mg of the compound for *H NMR, or 50-100 mg for 13C
NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR
tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical
shift referencing.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then
tuned to the specific nucleus being observed (*H or 3C).

Data Acquisition: A radiofrequency pulse is applied to the sample. The resulting signal,
known as the Free Induction Decay (FID), is detected. For 13C NMR, broadband proton
decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the
internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, one of the following methods is typically used:

KBr Pellet Method:

o Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr)
powder (100-200 mg).

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Place the pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of a blank KBr pellet to subtract from the sample
spectrum.

Attenuated Total Reflectance (ATR) Method:
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o Place the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o The IR beam is directed through the crystal, and the spectrum is recorded from the
surface of the sample.

Mass Spectrometry (Electron lonization - El)

e Sample Introduction: A small amount of the sample is introduced into the ion source of the
mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas
chromatograph.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion (M*).

o Fragmentation: The excess energy from the electron bombardment causes the molecular ion
to fragment into smaller, charged ions and neutral radicals.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key processes and relationships in
the spectral analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
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Data Acquisition

Direct Inlet Mass Spectrum
(for MS) I Mass Spectrometer I (m/z, Fragmentation)

Ethanone, KBr Pellet IR Spectrum e
2-(benzoyloxy)-1-phenyl- Preparation (for IR) I FTIR Spectrometer I (Functional Groups) Situeiiure BT
NMR Spectrometer NMR Spectrum
(Chemical Shifts, Coupling)

Dissolution
(e.g., CDCI3 for NMR)

Click to download full resolution via product page

Workflow for the spectral analysis of a chemical compound.

Ethanone, 2-(benzoyloxy)-1-phenyl-

(m/z = 240)
ﬁeavageweavage
Benzoyl Cation Phenacyl Cation
(m/z = 105) (m/z = 105)

-CO -CO

Click to download full resolution via product page

Expected mass spectrometry fragmentation of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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